molecular formula C12H15N3OS B1345300 (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol CAS No. 910037-26-2

(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol

Cat. No.: B1345300
CAS No.: 910037-26-2
M. Wt: 249.33 g/mol
InChI Key: UXMVQNYPOJJGNA-UHFFFAOYSA-N
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Description

(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol (CAS 910037-26-2) is a premium chemical building block for research and development in medicinal chemistry. This compound, with the molecular formula C12H15N3OS and a molecular weight of 249.33 , is a piperidine-linked thienopyrimidine derivative. The thienopyrimidine scaffold is a privileged structure in drug discovery, known for its versatility and ability to interact with biologically relevant enzymes . Researchers value this specific molecule for designing and synthesizing novel bioactive compounds. Its structure makes it a valuable intermediate for exploring inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes . Furthermore, analogous compounds based on the thieno[3,2-d]pyrimidine core are being investigated as potent tubulin depolymerizing and vascular disrupting agents, representing a promising approach for developing new anticancer therapies . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use. Handle with appropriate care, as chemicals of this class can cause severe skin burns and eye damage .

Properties

IUPAC Name

(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c16-7-9-1-4-15(5-2-9)12-11-10(3-6-17-11)13-8-14-12/h3,6,8-9,16H,1-2,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMVQNYPOJJGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=NC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640412
Record name [1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-26-2
Record name 1-Thieno[3,2-d]pyrimidin-4-yl-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910037-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Thieno[3,2-d]pyrimidine Core

The thienopyrimidine core is synthesized by cyclization reactions involving thiophene derivatives and pyrimidine precursors under acidic or basic conditions. Common approaches include:

  • Condensation of 2-aminothiophene derivatives with formamide or formamidine salts to form the pyrimidine ring fused to thiophene.
  • Use of cyclization agents or dehydrating conditions to promote ring closure.

Table 1: Typical Conditions for Thienopyrimidine Core Formation

Step Reactants Conditions Yield (%) Notes
Cyclization 2-Aminothiophene + formamidine Acidic medium, reflux 70-85 Controlled pH critical
Alternative Thiophene-2-carboxaldehyde + guanidine Basic medium, heat 65-80 Requires purification

Representative Synthetic Route Example

  • Synthesize 4-chlorothieno[3,2-d]pyrimidine via cyclization of 2-aminothiophene with formamidine derivatives.
  • React 4-chlorothienopyrimidine with piperidin-4-ylmethanol in the presence of potassium carbonate in DMF at 90°C for 12 hours.
  • Purify the product by column chromatography to obtain (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol with yields around 70%.

Research Findings and Optimization

  • Continuous flow reactors have been employed to improve reaction control and scalability, enhancing yields and reducing reaction times.
  • Automated synthesis platforms allow rapid screening of reaction conditions for optimal purity.
  • Studies indicate that the choice of solvent and base critically affects the substitution step efficiency.
  • Palladium-catalyzed amination offers higher selectivity but requires careful ligand and catalyst optimization.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents Conditions Yield Range Notes
Core formation Cyclization 2-Aminothiophene, formamidine Acidic/basic, reflux 65-85% Critical for ring fusion
Piperidine attachment SNAr or Pd-catalyzed amination 4-Halo-thienopyrimidine, piperidin-4-ylmethanol 80-110°C, base or Pd catalyst 60-80% Hydroxymethyl group preserved
Purification Chromatography Silica gel Ambient - Ensures high purity

Chemical Reactions Analysis

Types of Reactions

(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Differences and Properties
Compound Name Core Structure Substituent Molecular Weight XLogP3 Key Features Reference
(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol Thieno[3,2-d]pyrimidine-piperidine -CH2OH 263.32 (calculated) ~1.1* Hydrophilic due to -OH; potential hydrogen bonding
1-Thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid Thieno[3,2-d]pyrimidine-piperidine -COOH 263.32 N/A Increased acidity; improved solubility at physiological pH
4-[4-(Aminomethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine-piperidine -CH2NH2 248.35 1.1 Basic amine group; enhanced cellular uptake
(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol Thieno[3,2-d]pyrimidine -CH2OH (at 6-yl), -Cl, -morpholine 329.8 (calculated) ~2.5* Chlorine enhances lipophilicity; morpholine improves solubility
2-[5-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)-pyrazol-1-yl]-ethanol Thieno[2,3-d]pyrimidine-piperidine Ethanol-pyrazole 329.4 N/A Pyrazole linker; altered π-π stacking interactions

*Estimated based on analogous structures.

Key Observations:
  • Substituent Effects: The hydroxymethyl group in the target compound enhances hydrophilicity compared to the carboxylic acid derivative (higher solubility in polar solvents) . However, the aminomethyl analogue (248.35 g/mol) may exhibit better membrane permeability due to its basic amine .
  • Positional Isomerism: The methanol group at the 6-position in the morpholine-containing analogue () likely alters binding affinity compared to the 4-piperidinyl position in the target compound.
Key Observations:
  • The target compound and its analogues are commonly synthesized via nucleophilic aromatic substitution (SNAr) or Vilsmeier–Haack reactions .
  • Morpholine and piperidine substituents are typically introduced via SNAr with amines .

Biological Activity

(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound has the following structure:

  • Chemical Formula : C13H16N4OS
  • Molecular Weight : 272.36 g/mol

This thienopyrimidine derivative features a piperidine ring, which contributes to its pharmacological properties.

Research indicates that this compound exhibits tyrosine kinase inhibition . Tyrosine kinases are crucial in various signaling pathways associated with cancer progression and other diseases. Inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of thienopyrimidine derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCT116 (Colorectal)3.83EGFR inhibition
SKOV3 (Ovarian)11.94EGFR inhibition
U87 (Glioblastoma)7.50Apoptosis induction
MCF7 (Breast)5.00PI3K pathway inhibition

These results demonstrate that the compound's efficacy varies across different cancer types, with significant cytotoxicity observed in colorectal and breast cancer cell lines.

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for its effects on inflammation and autoimmune diseases. The compound's ability to modulate immune responses suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Case Studies

  • Study on EGFR Inhibition :
    A recent study highlighted that derivatives of thieno[3,2-d]pyrimidines, including this compound, were found to exceed the efficacy of established drugs like lapatinib in inhibiting the epidermal growth factor receptor (EGFR) in cancer cells . This positions the compound as a potential candidate for further development in targeted cancer therapies.
  • Molecular Docking Studies :
    Molecular docking studies have been performed to predict the binding affinity of this compound to various targets such as EGFR and PI3K . These studies indicate a strong interaction between the compound and these proteins, which is crucial for its anticancer activity.

Safety Profile

The safety profile of this compound was assessed through cytotoxicity tests on normal cell lines. The IC50 values against normal human cells were significantly higher than those against cancer cells, suggesting a favorable therapeutic index:

Cell Type IC50 (µM)
BJ-1 (Normal Skin)221.7

This indicates that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, making it a promising candidate for further clinical development.

Q & A

Q. Critical Parameters :

  • Temperature : Higher temperatures (80–120°C) accelerate coupling but may degrade sensitive intermediates .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require rigorous drying to avoid side reactions .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield RangeKey Challenges
AlkylationNaH, DMF, 80°C45–60%Competing elimination byproducts
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME55–70%Catalyst sensitivity to oxygen

What analytical techniques are essential for confirming structural integrity and purity?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thienopyrimidine-piperidine linkage. For example, the piperidine C-4 methanol proton appears as a triplet (~δ 3.5 ppm) due to coupling with adjacent protons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₆N₃OS: calculated 278.0964, observed 278.0967) .
  • HPLC-PDA : Purity >95% is critical for biological assays; reverse-phase C18 columns with acetonitrile/water gradients are standard .

Q. Advanced :

  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

How can researchers optimize reaction conditions to mitigate low yields or impurities?

Q. Advanced

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry) identifies optimal conditions. For example, a central composite design improved alkylation yield from 50% to 68% by adjusting NaH equivalents .
  • In Situ Monitoring : FTIR or Raman spectroscopy detects intermediate formation, enabling real-time adjustments .
  • Purification Strategies : Use of flash chromatography with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) isolates polar byproducts .

How should contradictions in reported biological activity (e.g., varying IC₅₀ values) be addressed?

Advanced
Discrepancies often arise from assay conditions or structural analogs. Methodological steps include:

  • Standardized Assays : Use validated protocols (e.g., ATP-based kinase assays for kinase inhibition studies) to minimize variability .
  • Structural Confirmation : Re-synthesize disputed compounds and verify purity (>99% by HPLC) to exclude batch-specific impurities .
  • Meta-Analysis : Compare data across studies (Table 2) to identify trends. For example, fluorinated analogs (e.g., 6-fluoropyridinyl derivatives) show enhanced selectivity due to electronegativity effects .

Q. Table 2: Comparative Bioactivity of Structural Analogs

CompoundTargetIC₅₀ (nM)Assay SystemReference
Thieno[3,2-d]pyrimidineKinase X12 ± 3HEK293 cells
Pyrazolo[3,4-d]pyrimidineKinase X85 ± 10In vitro recombinant

What methodologies elucidate the compound’s mechanism of action at the molecular level?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, kd = 0.03 s⁻¹ for kinase interactions) .
  • Molecular Dynamics (MD) Simulations : Predict binding poses and stability of the piperidine-methanol group in hydrophobic pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) to distinguish enthalpic vs. entropic driving forces .

How do structural modifications (e.g., substituent variations) impact physicochemical properties?

Q. Advanced

  • LogP Calculations : Introduction of electron-withdrawing groups (e.g., -F) reduces LogP from 2.1 to 1.6, improving aqueous solubility .
  • Metabolic Stability : Microsomal assays (human liver microsomes) show that methyl substituents on piperidine reduce CYP3A4-mediated oxidation (t₁/₂ increased from 15 to 45 min) .

Q. Key Modification Strategies :

  • Piperidine Ring : 4-Methyl substitution enhances conformational rigidity, improving target affinity .
  • Thienopyrimidine Core : 2-Chloro substitution increases electrophilicity for nucleophilic displacement reactions .

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